molecular formula C17H22N6O B14954016 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone

Katalognummer: B14954016
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: VSMRCBYLSQFTBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone is a complex organic compound that features both pyridyl and pyrimidinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone typically involves the reaction of 1-(2-pyridyl)piperazine with 4-(2-pyrimidinylamino)-1-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes .

Eigenschaften

Molekularformel

C17H22N6O

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-(4-pyridin-2-ylpiperazin-1-yl)-4-(pyrimidin-2-ylamino)butan-1-one

InChI

InChI=1S/C17H22N6O/c24-16(6-3-8-19-17-20-9-4-10-21-17)23-13-11-22(12-14-23)15-5-1-2-7-18-15/h1-2,4-5,7,9-10H,3,6,8,11-14H2,(H,19,20,21)

InChI-Schlüssel

VSMRCBYLSQFTBG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNC3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.